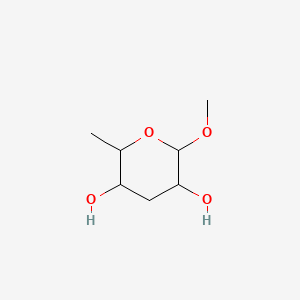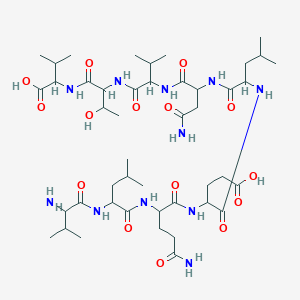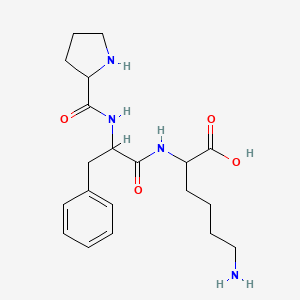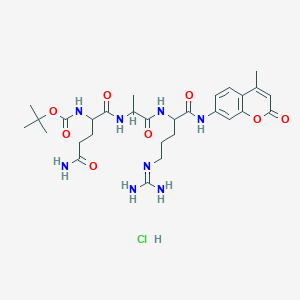
Monobenzylidene d-ribose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Xylose, 2,4-O-(phenylmethylene)-, also known as 2,4-O-Benzylidene-L-xylose, is a derivative of L-xylose, a naturally occurring sugar. This compound is characterized by the presence of a phenylmethylene group attached to the xylose molecule, which imparts unique chemical properties. It is commonly used in various chemical and biochemical applications due to its distinct structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Xylose, 2,4-O-(phenylmethylene)- typically involves the protection of the hydroxyl groups of L-xylose using a phenylmethylene group. This is achieved through a benzylidene acetal formation reaction. The reaction conditions generally include the use of an acid catalyst, such as p-toluenesulfonic acid, in an organic solvent like toluene. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of L-Xylose, 2,4-O-(phenylmethylene)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Xylose, 2,4-O-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenylmethylene group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
L-Xylose, 2,4-O-(phenylmethylene)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of L-Xylose, 2,4-O-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The phenylmethylene group can participate in various chemical reactions, influencing the reactivity and stability of the compound. In biological systems, it can interact with enzymes and other biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
L-Xylose, 2,4-O-(phenylmethylene)- can be compared with other similar compounds, such as:
2,4-O-Benzylidene-D-xylose: A stereoisomer with similar chemical properties but different biological activity.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylidene-protected sugar with distinct reactivity and applications.
2,4-O-Benzylidene-D-mannose: A related compound with different stereochemistry and functional properties
The uniqueness of L-Xylose, 2,4-O-(phenylmethylene)- lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-6-9-11(15)10(7-14)17-12(16-9)8-4-2-1-3-5-8/h1-6,9-12,14-15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCKHSIBLXIZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(C(O2)C=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)



![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)



